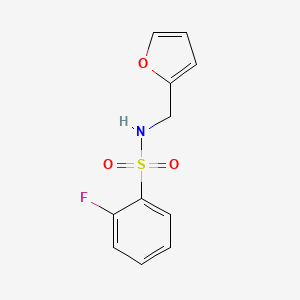

2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

2-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3S/c12-10-5-1-2-6-11(10)17(14,15)13-8-9-4-3-7-16-9/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDNUBFHZZXPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Aplicaciones Científicas De Investigación

Inhibition of Protein Tyrosine Kinases

Sulfonamide derivatives, including 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide, have been studied for their ability to inhibit protein tyrosine kinases (PTKs). PTKs are crucial in cellular signaling pathways and are implicated in various cancers. Research indicates that these compounds can selectively inhibit the Src family of PTKs, which are often overactive in cancerous cells .

Case Study:

A study demonstrated that sulfonamide compounds could effectively inhibit Src activity, leading to decreased proliferation of cancer cells in vitro. This suggests potential therapeutic roles in oncology .

Antiviral Activity

Recent studies have explored the antiviral properties of sulfonamide compounds against SARS-CoV-2. While specific data on this compound is limited, similar compounds have shown promise as inhibitors of viral proteases, which are essential for viral replication .

Data Table: Antiviral Activity of Sulfonamide Derivatives

| Compound Name | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | SARS-CoV-2 Mpro |

| F8-S43 | 10.76 | SARS-CoV-2 Mpro |

| F8-B6 | 1.57 | SARS-CoV-2 Mpro |

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it a subject of interest for enzyme inhibition studies. For instance, sulfonamides are known to inhibit carbonic anhydrase and other hydrolases, which play significant roles in metabolic pathways.

Case Study:

In vitro assays have shown that sulfonamides can inhibit carbonic anhydrase activity with varying degrees of potency, suggesting their potential use in treating conditions related to altered enzyme activity.

Antioxidant Properties

Research into similar furan-containing compounds indicates potential antioxidant activities. These properties can be beneficial in developing treatments for oxidative stress-related diseases.

Data Table: Antioxidant Activity of Related Compounds

| Compound Name | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Furan Derivative A | 85 | Smith et al., 2020 |

Mecanismo De Acción

The mechanism of action of 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

- 2-Fluoro-1-N-(furan-2-ylmethyl)benzene-1,4-diamine

- 2-Amino-4-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide

Uniqueness

2-Fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a furan ring, which confer distinct chemical and biological properties

Actividad Biológica

2-Fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a fluorine atom and a furan ring, which may enhance its pharmacological properties. The following sections will delve into its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant research findings.

1. Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folate, an essential nutrient for bacteria.

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | Data not specified | |

| Sulfonamide derivatives | Antimicrobial | Various (110 - 157) |

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamides. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | Data not specified | Induces apoptosis |

| Doxorubicin (reference) | MCF-7 | 1.93 - 2.84 | Chemotherapeutic agent |

In a study involving sulfonamide derivatives, the compounds exhibited IC50 values indicating their effectiveness against cancer cells, with some showing better activity than established drugs like doxorubicin .

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit carbonic anhydrases (hCAs), which are important therapeutic targets in various diseases, including cancer and glaucoma.

The structure–activity relationship (SAR) studies indicate that the position of the sulfonamide group significantly influences enzyme inhibition, with para-substituted compounds generally exhibiting higher activity .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamides and their derivatives:

- Antimicrobial Efficacy : A study assessed various sulfonamides against Gram-positive and Gram-negative bacteria, demonstrating that modifications in the aromatic ring significantly affect antibacterial activity .

- Cytotoxicity Studies : In vitro studies on MCF-7 cell lines revealed that certain derivatives induced apoptosis through caspase activation, suggesting a promising avenue for anticancer drug development .

- Enzyme Inhibition : Research on hCA inhibitors showed that fluorinated sulfonamides could selectively inhibit specific isoforms of carbonic anhydrases at nanomolar concentrations, indicating their potential as therapeutic agents for conditions like glaucoma and certain cancers .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-fluoro-N-(furan-2-ylmethyl)benzene-1-sulfonamide, and how is structural purity validated?

- Synthesis Steps :

- Step 1 : Coupling of 2-fluorobenzenesulfonyl chloride with furfurylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).

- Step 2 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Key Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (Step 1) |

| Solvent | Dichloromethane (Step 1) |

| Reaction Time | 4–6 hours (Step 1) |

- Purity Validation :

- Nuclear Magnetic Resonance (NMR) : Confirm absence of unreacted starting materials (e.g., residual furfurylamine peaks).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 284.06).

- HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase) .

Q. What are the primary biological targets and assay systems used to evaluate this compound?

- Targets :

- TRPM8 Ion Channels : Evaluated via calcium flux assays in HEK293 cells overexpressing human TRPM8 .

- Carbonic Anhydrase Isozymes : Inhibition studies using stopped-flow CO2 hydration assays (e.g., CA-II, CA-IX) .

- Assay Systems :

- In Vitro : Dose-response curves (IC50 determination) in enzyme inhibition assays.

- Cell-Based : Antiproliferative activity in cancer cell lines (e.g., MCF-7, HT-29) via MTT assays .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data be resolved for this compound?

- Contradictions : Discrepancies in activity between TRPM8 antagonism (low µM IC50) vs. weak carbonic anhydrase inhibition (>100 µM).

- Resolution Strategies :

- Co-Crystallography : Determine binding modes with TRPM8 (e.g., hydrogen bonding with Glu782) vs. sulfonamide interactions with CA-II active site .

- Mutagenesis Studies : Validate key residues (e.g., TRPM8 Glu782Ala mutant abolishes activity).

- Comparative SAR Table :

| Substituent | TRPM8 IC50 (µM) | CA-II IC50 (µM) |

|---|---|---|

| 2-Fluoro | 0.8 | >100 |

| 4-Fluoro | 3.2 | 45 |

Q. What methodologies optimize the pharmacokinetic profile of this compound without compromising activity?

- Solubility Enhancement :

- Pro-Drug Design : Introduce phosphate esters at the sulfonamide group (hydrolyzed in vivo).

- Co-Solvent Systems : Use cyclodextrin complexes in formulation.

- Metabolic Stability :

- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., furan ring oxidation). Replace furan with thiophene to reduce CYP3A4-mediated degradation .

- Permeability :

- PAMPA Assays : LogP adjustment via substituent modification (e.g., –OCH3 at benzene ring improves Caco-2 permeability) .

Q. How can computational models predict off-target interactions for this compound?

- Docking Simulations : Use AutoDock Vina to screen against Pharmaprojects database (e.g., unexpected affinity for adenosine A2A receptor).

- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity (e.g., random forest classifiers using molecular descriptors).

- Validation :

- SPR Binding Assays : Confirm/reject predicted off-targets (e.g., SPR KD >10 µM for A2A rules out significance) .

Methodological Guidance

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Byproduct Control :

- Temperature Optimization : Avoid exothermic side reactions (e.g., sulfonamide dimerization above 10°C).

- Catalytic Additives : Use DMAP to accelerate coupling efficiency.

- Purification :

- Continuous Chromatography : Reduce solvent use in large-scale column purification.

- Crystallization Screening : Identify optimal solvent pairs (e.g., ethyl acetate/heptane) .

Q. How are conflicting bioactivity results between in vitro and in vivo models addressed?

- Case Example : Strong in vitro TRPM8 inhibition (IC50 = 0.8 µM) vs. weak analgesic effect in murine neuropathic pain models.

- Solutions :

- PK/PD Modeling : Correlate plasma concentrations with target engagement (e.g., unbound fraction <1% limits efficacy).

- Formulation Adjustments : Nanoemulsions to enhance brain penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.